Trimethylthiophene-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

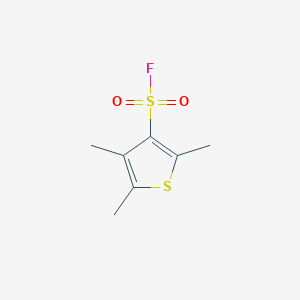

Trimethylthiophene-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a thiophene ring substituted with three methyl groups and a sulfonyl fluoride group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trimethylthiophene-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with sulfur hexafluoride (SF₆) in the presence of a catalyst can yield the desired sulfonyl fluoride compound . Another method involves the use of sulfonates or sulfonic acids, which can be transformed into sulfonyl fluorides through a one-pot synthesis process using mild reaction conditions and readily available reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: Trimethylthiophene-3-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines, alcohols, and bases (e.g., sodium hydroxide) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

Sulfonamides and Sulfonate Esters: Formed through substitution reactions.

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Thiols and Thioethers: Produced via reduction reactions.

科学的研究の応用

Synthetic Applications

2.1. Synthesis of Sulfonamides and Sulfonyl Fluorides

Trimethylthiophene-3-sulfonyl fluoride can be used to synthesize sulfonamides and other sulfonyl fluorides through nucleophilic substitution reactions. The electrophilic nature of the sulfonyl fluoride allows for the efficient conversion of amines into sulfonamides, which are valuable in drug development .

2.2. Fluorosulfonylation Reactions

Recent studies have highlighted the utility of this compound in fluorosulfonylation reactions, where it acts as a fluorosulfonylating agent under mild conditions. This has been shown to facilitate the formation of complex molecules with diverse functionalities, including those containing amino acids and peptides .

Chemical Biology Applications

3.1. Reactive Probes in Enzyme Inhibition

Sulfonyl fluorides, including this compound, have been identified as privileged warheads in chemical biology. They selectively modify serine residues in enzymes, making them useful for developing protease inhibitors . This property is particularly beneficial for mapping enzyme binding sites and studying protein-protein interactions.

3.2. Target Identification and Validation

The compound's ability to covalently bind to specific amino acid residues allows researchers to identify and validate potential drug targets within biological systems . This application is crucial for drug discovery processes, particularly in identifying novel therapeutic targets.

Case Studies

4.1. Development of Sulfonamide Antibiotics

A notable application of this compound was demonstrated in the synthesis of new sulfonamide antibiotics. The compound facilitated the formation of biologically active sulfonamides that exhibited significant antibacterial activity against resistant strains .

4.2. Mapping Protein Interactions

In a study focusing on enzyme interactions, researchers utilized this compound to probe active sites on various enzymes. The results indicated that the compound effectively modified serine residues, providing insights into enzyme mechanisms and potential pathways for inhibition .

Data Tables

作用機序

The mechanism of action of trimethylthiophene-3-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can interact with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .

類似化合物との比較

Thiophene-2-sulfonyl Fluoride: Similar structure but with the sulfonyl fluoride group at the 2-position.

Trimethylthiophene-2-sulfonyl Chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

Methylthiophene-3-sulfonyl Fluoride: Has fewer methyl groups on the thiophene ring.

Uniqueness: Trimethylthiophene-3-sulfonyl fluoride is unique due to the presence of three methyl groups, which can influence its reactivity and physical properties. The sulfonyl fluoride group provides a balance of stability and reactivity, making it suitable for various applications in research and industry .

生物活性

Trimethylthiophene-3-sulfonyl fluoride (TMSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its electrophilic properties and potential applications in molecular pharmacology. Sulfonyl fluorides, including TMSF, are known for their ability to covalently modify various amino acid residues in proteins, making them valuable tools for probing biological systems.

Sulfonyl fluorides act as electrophiles that can react with nucleophilic sites in proteins, particularly serine, cysteine, and lysine residues. This reactivity allows them to serve as selective inhibitors or probes in biochemical assays. The mechanism typically involves the formation of a covalent bond between the sulfonyl fluoride and the nucleophile, leading to irreversible inhibition of enzyme activity or modification of protein function.

Biological Activity and Applications

Research has demonstrated that TMSF and related sulfonyl fluorides exhibit significant biological activities, including:

- Enzyme Inhibition : TMSF can inhibit serine hydrolases by modifying the active site serine residue, which is crucial for enzyme catalysis. For instance, studies have shown that sulfonyl fluorides can inhibit enzymes like chymotrypsin and dihydrofolate reductase (DHFR) through this mechanism .

- Target Identification : TMSF has been utilized as a probe to identify protein targets within complex biological systems. By covalently labeling specific residues, researchers can map interaction sites and elucidate protein functions .

- Protein Modification : The ability of TMSF to modify proteins covalently makes it a useful tool in bioconjugation strategies. It facilitates the attachment of various functional groups to proteins, which can be employed in drug development and therapeutic applications .

Case Studies

- Inhibition of Dihydrofolate Reductase : A study investigated the use of TMSF as an irreversible inhibitor of DHFR. The modification of active site residues was confirmed through mass spectrometry, demonstrating the compound's ability to inhibit enzyme activity effectively .

- Mapping Protein Interaction Sites : Another study employed TMSF to label tyrosine residues in proteins involved in signaling pathways. This labeling provided insights into the dynamics of protein-protein interactions and helped identify critical regulatory sites .

- Therapeutic Applications : Research has explored the potential of sulfonyl fluorides like TMSF in treating diseases associated with dysregulated enzyme activity. For example, inhibitors targeting FAAH (fatty acid amide hydrolase) were developed based on the reactivity profile of sulfonyl fluorides, leading to promising results in pain management therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

2,4,5-trimethylthiophene-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKUKAAABVSECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1S(=O)(=O)F)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。